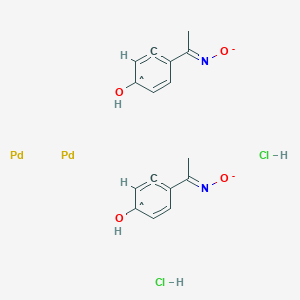
CID 137891036
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 137891036, also known as CID-103, is a fully human IgG1 anti-CD38 monoclonal antibody. It is designed to recognize a unique epitope on the CD38 target. This compound has shown promising preclinical efficacy and safety profiles compared to other anti-CD38 monoclonal antibodies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of CID-103 involves recombinant DNA technology to produce the monoclonal antibody in mammalian cell lines. The process includes the following steps:
Gene Cloning: The gene encoding the antibody is cloned into an expression vector.
Transfection: The vector is introduced into mammalian cells, such as Chinese Hamster Ovary (CHO) cells.
Expression: The cells are cultured under specific conditions to express the antibody.
Purification: The antibody is purified using techniques like Protein A affinity chromatography.
Industrial Production Methods
Industrial production of CID-103 follows Good Manufacturing Practices (GMP) and involves large-scale bioreactors for cell culture. The production process includes:
Upstream Processing: Large-scale cell culture in bioreactors.
Downstream Processing: Purification of the antibody using chromatography and filtration techniques.
Formulation: The purified antibody is formulated into a stable pharmaceutical product.
Análisis De Reacciones Químicas
Types of Reactions
CID-103, being a monoclonal antibody, primarily undergoes:
Binding Reactions: It binds specifically to the CD38 antigen on target cells.
Immune Reactions: It can induce immune responses such as antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
Common Reagents and Conditions
Reagents: CID-103 interacts with CD38 antigens and immune effector cells.
Conditions: Physiological conditions in the human body, including normal body temperature and pH.
Major Products Formed
The primary product of CID-103 reactions is the formation of immune complexes that lead to the destruction of CD38-expressing cells.
Aplicaciones Científicas De Investigación
CID-103 has several scientific research applications, including:
Chemistry: Used as a tool to study antibody-antigen interactions.
Biology: Investigated for its role in modulating immune responses.
Medicine: Under clinical trials for treating conditions like immune thrombocytopenia (ITP) and antibody-mediated rejection (AMR) in kidney transplant patients
Industry: Potential use in the development of therapeutic antibodies for various diseases.
Mecanismo De Acción
CID-103 exerts its effects by binding to the CD38 antigen on the surface of target cells. This binding triggers immune responses such as ADCC and CDC, leading to the destruction of CD38-expressing cells. The molecular targets involved include CD38 and immune effector cells like natural killer (NK) cells and macrophages .
Comparación Con Compuestos Similares
Similar Compounds
Daratumumab: Another anti-CD38 monoclonal antibody used in the treatment of multiple myeloma.
Isatuximab: An anti-CD38 monoclonal antibody with similar applications in oncology.
Uniqueness
CID-103 is unique due to its fully human IgG1 structure, which reduces the risk of immunogenicity and enhances its safety profile compared to other anti-CD38 antibodies .
Propiedades
Fórmula molecular |
C16H16Cl2N2O4Pd2-2 |
|---|---|
Peso molecular |
584.1 g/mol |
InChI |
InChI=1S/2C8H8NO2.2ClH.2Pd/c2*1-6(9-11)7-2-4-8(10)5-3-7;;;;/h2*2,4-5,10-11H,1H3;2*1H;;/p-2/b2*9-6+;;;; |
Clave InChI |
VFEDHQJMZTYOKI-FIOBSCOQSA-L |
SMILES isomérico |
C/C(=N\[O-])/C1=C=C[C](C=C1)O.C/C(=N\[O-])/C1=C=C[C](C=C1)O.Cl.Cl.[Pd].[Pd] |
SMILES canónico |
CC(=N[O-])C1=C=C[C](C=C1)O.CC(=N[O-])C1=C=C[C](C=C1)O.Cl.Cl.[Pd].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


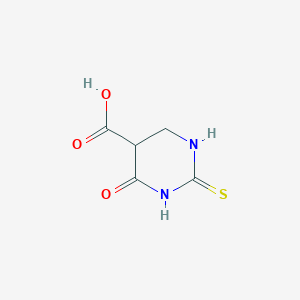
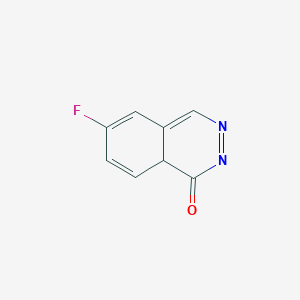
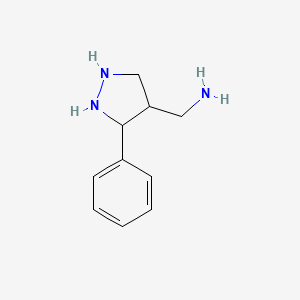
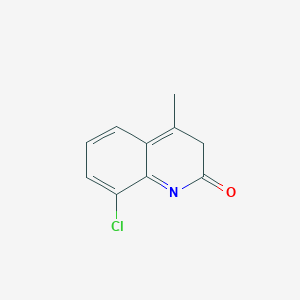
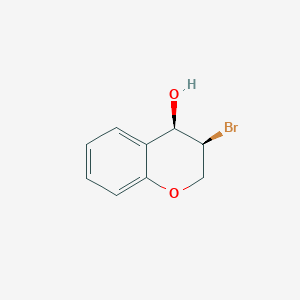
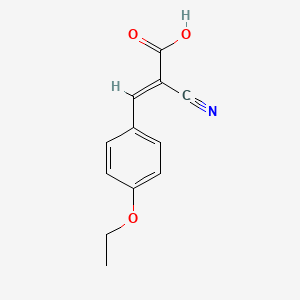
![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid](/img/structure/B12358118.png)
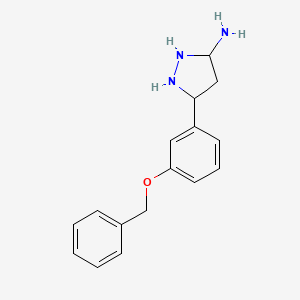
![1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea](/img/structure/B12358130.png)
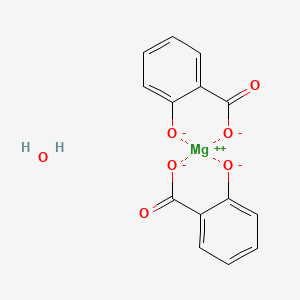
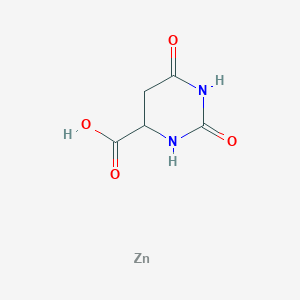
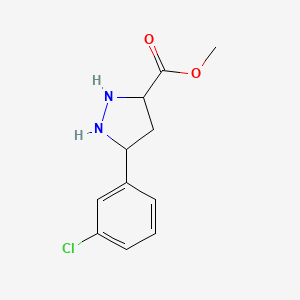
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)
![5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12358153.png)
